molecular formula C9H12OS B2857007 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol CAS No. 51632-08-7

4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol

Cat. No. B2857007
CAS RN: 51632-08-7
M. Wt: 168.25
InChI Key: IVGGIPRWOPTYOJ-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol (THBTM) is a naturally occurring compound that has been studied extensively for its potential applications in scientific research. It is a derivative of the benzothiophene class of compounds and is found in trace amounts in the essential oils of some plants. THBTM has been studied for its unique properties that make it an attractive candidate for use in laboratory experiments.

Scientific Research Applications

Pharmacological Profile of Benzothiazepine Derivatives

Benzothiazepines, including structures similar to 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol, are significant in drug research due to their diverse bioactivities. These compounds are essential for developing various therapeutic agents, exhibiting activities such as coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker properties. The review by Dighe et al. (2015) highlights the importance of benzothiazepine derivatives in medicinal chemistry, emphasizing their role in lead discovery and the development of new compounds with improved efficacy and safety profiles. The structure-activity relationship of potent compounds is also discussed, providing insights into the chemical basis of their therapeutic actions (Dighe, Vikhe, Tambe, Dighe, Dengale, & Dighe, 2015).

Bioactivity and Synthesis of Benzofuran Derivatives

Benzofuran compounds, akin to the benzothienylmethanol structure, showcase strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. Miao et al. (2019) review the natural sources, bioactivity, drug prospects, and chemical synthesis of benzofuran derivatives, underlining their potential as natural drug lead compounds. Noteworthy is the exploration of novel methods for constructing benzofuran rings, offering insights into the synthesis of complex benzofuran compounds for pharmaceutical applications (Miao, Hu, Yang, Liu, Sun, & Wang, 2019).

Benzothiazole Scaffold in Medicinal Chemistry

The benzothiazole (BTA) scaffold, closely related to the queried compound, is a cornerstone in medicinal chemistry due to its integration into various natural products and pharmaceutical agents. Keri et al. (2015) provide a comprehensive review of BTA derivatives, illustrating a wide spectrum of pharmacological activities. This includes anticancer, antibacterial, antifungal, anti-inflammatory, analgesic, anti-HIV, and antioxidant properties. The review emphasizes the structural diversity and therapeutic potential of BTA derivatives, suggesting their significant role in the discovery of new therapeutic agents with high medicinal value (Keri, Patil, Patil, & Budagumpi, 2015).

properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h5,10H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGGIPRWOPTYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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